Nitric acid--hydrazinecarboxamide (1/1)
Description
Nitric acid--hydrazinecarboxamide (1/1) is a hypothesized co-crystal or acid-base complex formed between nitric acid (HNO₃) and hydrazinecarboxamide (semicarbazide, NH₂NHCONH₂) in a 1:1 molar ratio. These compounds typically exhibit unique physicochemical properties, such as hydrogen-bonding networks, redox activity, and biological relevance, due to the presence of azomethine (–NH–N=C–) and urea (–NH–CO–NH–) functional groups .
Properties
CAS No. |
50917-68-5 |
|---|---|
Molecular Formula |
CH6N4O4 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
aminourea;nitric acid |
InChI |
InChI=1S/CH5N3O.HNO3/c2-1(5)4-3;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4) |
InChI Key |
LJEFNXVWFAKGKS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)NN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Hydrazinecarboxamide derivatives are characterized by their electronic properties (e.g., HOMO-LUMO gaps) and intermolecular interactions:
- Hydrazinecarboxamide-nitroaromatic hybrids (e.g., from ) show strong electrophilicity due to nitro groups, influencing DNA binding and anti-parasitic activity .
Expected Properties of Nitric Acid--Hydrazinecarboxamide (1/1):
- Acid-Base Stability: Nitric acid may protonate the azomethine nitrogen, forming a stable salt or co-crystal.
- Redox Activity: The nitro group (–NO₂) in HNO₃ could participate in electron-transfer reactions, similar to nitroaromatic hydrazinecarboxamides .
Table 2: Comparative Physicochemical Parameters
Stability and Reactivity
- N-Tridecyl hydrazinecarboxamide derivatives balance lipophilicity (logP <5) and stability for cholinesterase inhibition .
- Hydrazinecarboxamide-metal complexes (e.g., with Cu²⁺ or Fe³⁺) show enhanced stability via chelation, relevant in catalysis or metallodrugs .
Challenges for Nitric Acid--Hydrazinecarboxamide (1/1):
- Hydrolytic Sensitivity: The urea moiety may hydrolyze under acidic or basic conditions.
- Thermal Instability: Nitric acid’s oxidizing nature could destabilize the compound at elevated temperatures.
Preparation Methods
Chlorination of Urea
The Raschig-inspired process involves a two-step reaction:
- Chlorination : Aqueous urea slurry (2.7–5.0 moles urea) reacts with chlorine gas at 0–30°C to form N-chlorourea intermediates.
- Caustic Hydrolysis : The chlorinated slurry is rapidly mixed with aqueous sodium hydroxide (≥3.75 moles) at ≥85°C, yielding a mixture of hydrazine and semicarbazide.
Critical Parameters :
- Temperature Control : Maintaining ≤30°C during chlorination prevents urea decomposition.
- Molar Ratios : Excess NaOH ensures complete hydrolysis of intermediates.
- Inhibitors : Gelatin (2–5 wt% of chlorine) enhances hydrazine yields by 10% via metal ion sequestration.
Example Protocol (Patent US3238226A) :
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2.7 moles urea, 1 mole Cl₂ | 0–30°C, 1 hr | N-chlorourea slurry |
| 2 | 3.75 moles NaOH, 85°C | 10 min reflux | Hydrazine-semicarbazide mixture |
Acidification and Semicarbazide Isolation
The hydrazine-semicarbazide mixture is treated with non-oxidizing acids (e.g., H₂SO₄, HCl) to adjust pH and temperature for selective precipitation:
- pH 7.0–9.0 at 50–95°C : Maximizes semicarbazide stability, achieving >90% conversion from hydrazine.
- Benzaldehyde Derivatization : Semicarbazide is precipitated as benzaldehyde semicarbazone (mp 220–225°C) for purification.
Nitric Acid Preparation and Adduct Formation
Nitric acid, synthesized via Ostwald’s process (NH₃ oxidation over Pt/Rh gauze), is reacted with semicarbazide under controlled conditions to form the 1:1 adduct.
Direct Neutralization
Semicarbazide free base is neutralized with concentrated HNO₃ in aqueous or alcoholic media:
$$ \text{NH}2\text{NHCONH}2 + \text{HNO}3 \rightarrow \text{NH}2\text{NHCONH}2\cdot\text{HNO}3 $$
Optimization Insights :
In Situ Adduct Synthesis
Industrial-scale methods combine semicarbazide synthesis with immediate nitration:
- Acidification of Hydrazine-Semicarbazide Mixture : Post-hydrolysis, the solution is acidified to pH <2.0 with HNO₃, precipitating semicarbazide nitrate.
- Crystallization : Slow cooling (0.5°C/min) yields needle-like crystals with >95% purity.
Comparative Yields :
| Method | Semicarbazide Source | HNO₃ Purity | Yield |
|---|---|---|---|
| Direct Neutralization | Recrystallized | 68% | 78% |
| In Situ | Crude hydrolysate | 68% | 85% |
Industrial and Laboratory-Scale Protocols
Batch Reactor Synthesis (Patent US3238226A)
- Charge 2-L reactor with 108g NaOH, 2g gelatin, 500mL H₂O.
- Add chlorinated urea slurry (from 500mL flask) at 35–40°C.
- Reflux (105–108°C, 10 min), acidify with H₂SO₄ to pH 6.0.
- Filter, wash, and dry to isolate semicarbazide (57g yield).
- Neutralize with 68% HNO₃ at 0°C, crystallize.
Continuous Flow Nitration
Microreactor systems enhance safety and yield:
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Criteria | Specification |
|---|---|---|
| Titration | HNO₃ content | 31.5–32.5% |
| HPLC | Semicarbazide | ≥98% |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing the 1:1 nitric acid–hydrazinecarboxamide complex?
- Synthesis : Use controlled acid-base reactions under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. Nitric acid (HNO₃) should be added dropwise to hydrazinecarboxamide in a polar aprotic solvent (e.g., dimethyl sulfoxide) at 0–5°C to stabilize the complex .
- Characterization : Employ FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1686 cm⁻¹ and N–H bending at ~3237 cm⁻¹) . X-ray crystallography can confirm the 1:1 stoichiometry and hydrogen-bonding network .
Q. How can solubility and stability be optimized for experimental use?
- Solubility : Test co-solvents like DMSO or methanol, as hydrazinecarboxamide derivatives often require polar solvents .
- Stability : Store the compound in airtight containers at room temperature (RT) away from light and moisture. Monitor degradation via periodic HPLC analysis with a C18 column and UV detection at 254 nm .
Q. What spectroscopic techniques are critical for verifying structural integrity?
- FT-IR : Confirm amide C=O stretches (~1680–1700 cm⁻¹) and nitro group vibrations (~1546 cm⁻¹) .
- NMR : Use ¹H NMR to resolve methyl groups in tetramethyl derivatives (δ ~2.8–3.2 ppm) and ¹³C NMR to identify carbonyl carbons (~170 ppm) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties of nitric acid–hydrazinecarboxamide complexes?
- Methods : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reaction sites. Compare results with experimental X-ray data to validate hydrogen-bonding interactions .
- Applications : Simulate proton transfer mechanisms between nitric acid and the hydrazinecarboxamide moiety to explain stability under varying pH conditions .
Q. What strategies resolve contradictions in thermal stability data reported across studies?
- Controlled Experiments : Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min heating rate in N₂ atmosphere). Compare decomposition onset temperatures with literature values .
- Data Reconciliation : Use systematic reviews (PRISMA guidelines) to aggregate and critically evaluate conflicting datasets, prioritizing studies with rigorous experimental controls .
Q. How can mechanistic studies clarify the compound’s reactivity in redox reactions?
- Approach : Design stopped-flow experiments to monitor intermediate formation during nitric acid–hydrazinecarboxamide reactions. Use UV-Vis spectroscopy to track absorbance changes at 300–400 nm, indicative of nitroso intermediates .
- Advanced Tools : Pair electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect radical species generated during redox processes .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?
- Stepwise Functionalization : Introduce substituents (e.g., trifluoromethyl or chloro groups) via nucleophilic acyl substitution, using coupling agents like EDC/HOBt. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Quality Control : Validate purity (>95%) using LC-MS and compare melting points with literature values (e.g., 145–148°C for N-cyclohexyl derivatives) .
Q. How should researchers address discrepancies in reported biological activity data?
- Meta-Analysis : Apply Cochrane Handbook guidelines to assess bias, heterogeneity, and statistical power across studies. Use funnel plots to detect publication bias .
- Replication Studies : Repeat assays under identical conditions (e.g., cell lines, incubation time) while including positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
